molecular formula C13H15NO2 B12983226 Ethyl 2-(2-cyanophenyl)-2-methylpropanoate

Ethyl 2-(2-cyanophenyl)-2-methylpropanoate

Cat. No.: B12983226
M. Wt: 217.26 g/mol
InChI Key: FGURKHVJVNGODN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanophenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-cyanophenyl)-2-methylpropanoate typically involves the reaction of 2-cyanophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyanophenyl)-2-methylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-cyanophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyanophenyl)-2-methylpropanoate involves its reactivity with various chemical reagents. The cyano group and ester functional group are key sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar in structure but contains a thiophene ring instead of a phenyl ring.

    Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate: Contains a pyrrole ring instead of a phenyl ring.

    Ethyl 2-cyano-3-(furan-2-yl)acrylate: Contains a furan ring instead of a phenyl ring.

Uniqueness

Ethyl 2-(2-cyanophenyl)-2-methylpropanoate is unique due to its specific combination of a cyano group and an ester functional group attached to a phenyl ring. This structure provides distinct reactivity and potential for the synthesis of a wide range of organic compounds .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 2-(2-cyanophenyl)-2-methylpropanoate

InChI

InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3

InChI Key

FGURKHVJVNGODN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC=C1C#N

Origin of Product

United States

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